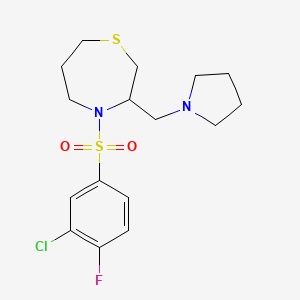

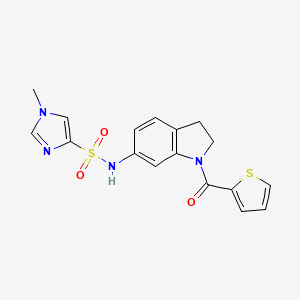

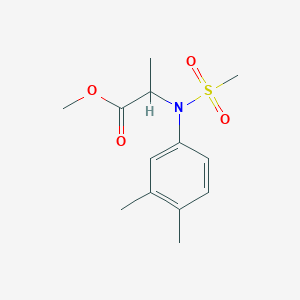

![molecular formula C18H16FN3O3S2 B2923439 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 893971-17-0](/img/structure/B2923439.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C12H13N3O2S2. Its average mass is 295.380 Da and its monoisotopic mass is 295.044922 Da . It is derived from the imidazo[2,1-b][1,3]thiazole system .

Synthesis Analysis

The imidazo[2,1-b][1,3]thiazole system, from which this compound is derived, can be assembled through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Chemical Reactions Analysis

6-Arylidene-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-ones, which are related to this compound, have been shown to react with N-alkylazomethine ylides by a [2+3] cycloaddition mechanism . This results in the formation of diastereomeric spiro[imidazo[2,1-b][1,3]thiazole-6,3’-pyrrolidin]-5(6H)-ones .Scientific Research Applications

Anticancer Activity

The imidazo[2,1-b][1,3]thiazole moiety is recognized for its potential in anticancer therapy. Compounds with this structure have been studied for their ability to suppress the growth of cancer cells, particularly in kidney cancer, prostate cancer, colon cancer, and leukemia . The specific compound you’ve mentioned may serve as a lead structure for developing new anticancer agents.

Antimicrobial and Antibacterial Properties

Derivatives of imidazo[2,1-b][1,3]thiazole have been shown to exhibit significant antimicrobial and antibacterial activity. This makes them valuable for research into new antibiotics and treatments for bacterial infections .

Anthelmintic Applications

Partially hydrogenated derivatives of imidazo[2,1-b][1,3]thiazole, such as levamisole, are well-known anthelmintics. They are used to treat parasitic worm infestations in humans and animals. The compound could be explored for similar applications .

Antiviral Drugs

Imidazo[2,1-b][1,3]thiazole derivatives are also explored for their antiviral properties. They could potentially be used in the synthesis of drugs targeting various viral infections .

Asymmetric Synthesis Catalysts

The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides opportunities to use them as catalysts in asymmetric synthesis. This application is particularly relevant in the field of synthetic organic chemistry, where enantioselective reactions are crucial .

Immunomodulatory Agents

Compounds with an imidazo[2,1-b][1,3]thiazole framework have been identified as immunomodulatory agents. They can modulate the immune system, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy .

Tuberculostatic Agents

The imidazo[2,1-b][1,3]thiazole derivatives have been investigated for their tuberculostatic activity. This application is critical in the fight against tuberculosis, a major global health issue .

Antioxidants

These compounds are also being studied for their antioxidant properties, which could be useful in preventing oxidative stress-related diseases, including neurodegenerative disorders .

Mechanism of Action

Target of Action

It is known that imidazo[2,1-b][1,3]thiazole derivatives have been identified as potent scaffolds for a variety of pharmaceutical applications . They have been used as anticancer, antioxidant, antitubercular, anti-Alzheimer, antiviral, anti-inflammatory, and apoptotic agents .

Mode of Action

It is known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone

Biochemical Pathways

It is known that imidazo[2,1-b][1,3]thiazole derivatives have been used in a variety of applications, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that imidazo[2,1-b][1,3]thiazole derivatives have shown a range of biological activities, including anticancer, antioxidant, antitubercular, anti-alzheimer, antiviral, anti-inflammatory, and apoptotic effects .

Action Environment

It is known that the reaction conditions for the synthesis of similar compounds were mild enough for the inclusion of a variety of functional groups .

properties

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O3S2/c1-25-17-6-5-14(10-15(17)19)27(23,24)21-13-4-2-3-12(9-13)16-11-22-7-8-26-18(22)20-16/h2-6,9-11,21H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVKSJZGPQDAJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

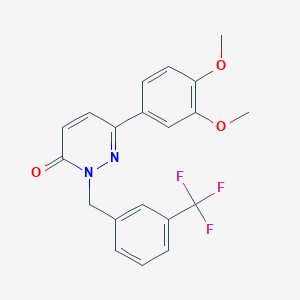

![1'-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2923365.png)

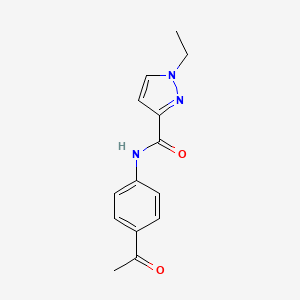

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

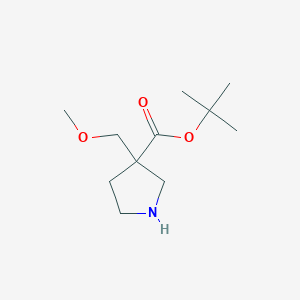

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)